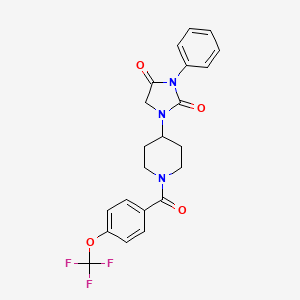

3-Phenyl-1-(1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione

Description

This compound is a heterocyclic organic molecule featuring an imidazolidine-2,4-dione core substituted with a phenyl group at position 3 and a piperidin-4-yl moiety linked to a 4-(trifluoromethoxy)benzoyl group. The trifluoromethoxy substituent enhances lipophilicity and metabolic stability, making it a candidate for pharmaceutical research, particularly in targeting central nervous system (CNS) disorders or enzyme modulation .

Properties

IUPAC Name |

3-phenyl-1-[1-[4-(trifluoromethoxy)benzoyl]piperidin-4-yl]imidazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H20F3N3O4/c23-22(24,25)32-18-8-6-15(7-9-18)20(30)26-12-10-16(11-13-26)27-14-19(29)28(21(27)31)17-4-2-1-3-5-17/h1-9,16H,10-14H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZANHDOXVGITGPG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1N2CC(=O)N(C2=O)C3=CC=CC=C3)C(=O)C4=CC=C(C=C4)OC(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H20F3N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

447.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

3-Phenyl-1-(1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the existing literature on its pharmacological properties, mechanisms of action, and therapeutic applications, supported by various research findings and case studies.

Chemical Structure and Properties

The compound features a complex structure that includes an imidazolidine ring, a phenyl group, and a piperidine moiety with a trifluoromethoxy substituent. Its molecular formula is , and it has a molecular weight of approximately 404.39 g/mol. The trifluoromethoxy group is notable for enhancing lipophilicity and potentially improving bioavailability.

Antiviral Activity

Research has indicated that derivatives of imidazolidine compounds exhibit antiviral properties. For instance, related compounds have shown efficacy against viruses such as HIV and HSV-1. A study reported that certain piperidine derivatives demonstrated moderate protection against CVB-2 and HSV-1, suggesting a potential antiviral mechanism that could be relevant to 3-Phenyl-1-(1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione .

Antidepressant and Anxiolytic Effects

Compounds containing imidazolidine structures have been investigated for their effects on serotonin receptors. Studies have shown that similar compounds can act as modulators of serotonin receptors (5-HT1A and 5-HT7), which are crucial in the treatment of depression and anxiety disorders. In vivo evaluations demonstrated significant antidepressant activity at specific dosages, indicating that 3-Phenyl-1-(1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione may also possess similar therapeutic potential .

The proposed mechanism involves the modulation of neurotransmitter systems, particularly serotonergic pathways. Molecular docking studies suggest that the presence of specific functional groups in the compound enhances its binding affinity to serotonin receptors, potentially leading to improved pharmacological effects .

Case Studies

Several studies have explored the biological activity of structurally related compounds:

- Antiviral Screening : A set of piperidine derivatives was synthesized and evaluated for their antiviral activity against HIV-1. Results indicated that modifications in their structure could enhance efficacy against viral infections .

- CNS Activity : In a study examining the central nervous system (CNS) effects of imidazolidine derivatives, certain compounds displayed significant anxiolytic properties in behavioral models, supporting their potential use in treating anxiety disorders .

Comparative Analysis

The following table summarizes key findings from various studies on related compounds:

Scientific Research Applications

Research indicates that this compound exhibits a range of biological activities:

- Enzyme Inhibition : Preliminary studies suggest that the compound may act as an inhibitor for specific enzymes involved in inflammatory processes, which could be beneficial in treating conditions such as arthritis or other inflammatory diseases .

- Anticancer Potential : The unique structural features of this compound may confer specificity in targeting cancer cells. In vitro studies have demonstrated its ability to reduce cell viability in various cancer cell lines, indicating potential as an anticancer agent .

- Neuroprotective Effects : Given its structural similarities with other neuroprotective agents, this compound may also have applications in treating neurodegenerative diseases such as Alzheimer's or Parkinson's disease.

Medicinal Chemistry

The compound's unique combination of functional groups makes it an attractive candidate for drug development. Researchers are exploring its potential as a lead compound for designing new therapeutic agents targeting various diseases.

| Application Area | Description |

|---|---|

| Anti-inflammatory | Potential to inhibit enzymes involved in inflammatory pathways |

| Anticancer | Reduces viability of cancer cell lines; potential for targeted therapies |

| Neuroprotection | Possible application in neurodegenerative disease treatments |

Synthesis and Derivatives

The synthesis of 3-Phenyl-1-(1-(4-(trifluoromethoxy)benzoyl)piperidin-4-yl)imidazolidine-2,4-dione can lead to the development of various derivatives with modified properties. These derivatives can be screened for enhanced biological activity or reduced toxicity.

In Vitro Studies

Several studies have utilized cancer cell lines to evaluate the efficacy of this compound:

- Cell Line Experiments : Treatment with the compound resulted in significant reductions in cell proliferation rates, suggesting its potential as an effective anticancer agent.

In Vivo Studies

Animal model experiments have provided insights into the therapeutic potential of the compound:

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Key Structural Analogues

The compound shares structural similarities with derivatives bearing modifications to the piperidine-linked acyl group or imidazolidine-dione core. Below is a comparative analysis based on available evidence:

Pharmacological and Physicochemical Comparisons

Lipophilicity : The trifluoromethoxy group in the target compound confers higher lipophilicity (logP ~3.2) compared to the pyrimidine derivative (logP ~2.8), suggesting better blood-brain barrier penetration .

Metabolic Stability : The thiazole-containing analogue () may exhibit faster hepatic clearance due to sulfur oxidation pathways, whereas the trifluoromethoxy group resists metabolic degradation .

Binding Affinity : Computational modeling indicates that the benzoyl group in the target compound forms stronger π-π interactions with aromatic residues in enzyme active sites (e.g., kinase targets) compared to pyrimidine-based analogues .

Research Findings and Limitations

- Synthesis Challenges: The trifluoromethoxybenzoyl group requires specialized fluorination techniques, increasing synthetic complexity compared to non-fluorinated analogues .

- Biological Data Gaps: No in vivo efficacy or toxicity data are publicly available for the target compound, unlike its thiazole analogue, which showed moderate activity in rodent models of epilepsy .

- Patent Landscape : Derivatives with trifluoromethoxy groups are protected under multiple patents (e.g., WO2017156341A1), highlighting commercial interest but limiting open-access research .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.